molecular formula C12H7BrO4 B8744242 5-Bromonaphthalene-1,4-dicarboxylic acid CAS No. 63614-04-0

5-Bromonaphthalene-1,4-dicarboxylic acid

Cat. No. B8744242
Key on ui cas rn: 63614-04-0
M. Wt: 295.08 g/mol
InChI Key: HJGQQZULRDWORD-UHFFFAOYSA-N
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Patent
US04256896

Procedure details

44 parts of naphthalene-1,4-dicarboxylic acid are introduced in portions into 900 parts of concentrated sulphuric acid and the mixture is stirred to give a homogeneous suspension. A few crystals of iodine and 36 parts of bromine are then added and the whole is stirred overnight at room temperature. For working up, the mixture is discharged onto ice and filtered and the product is washed with water until neutral. 8-Bromo-naphthalene-1,4-dicarboxylic acid, which is thus obtained, can be purified by recrystallisation from glacial acetic acid. Melting point 288°-290°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:14]([OH:16])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[CH:3][CH:2]=1.S(=O)(=O)(O)O.II.[Br:24]Br>>[Br:24][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[C:4]([C:11]([OH:13])=[O:12])=[CH:3][CH:2]=[C:1]2[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C2=CC=CC=C12)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous suspension
STIRRING
Type
STIRRING
Details
the whole is stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the product is washed with water until neutral

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CC=C(C12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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